![molecular formula C23H34N2O2 B14288515 5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine CAS No. 121554-34-5](/img/structure/B14288515.png)
5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of octyloxy and pentyloxy substituents attached to the phenyl and pyrimidine rings, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Octyloxy and Pentyloxy Groups: The octyloxy and pentyloxy groups can be introduced through nucleophilic substitution reactions. For example, the phenyl ring can be functionalized with a pentyloxy group using a Williamson ether synthesis, where pentyloxy halide reacts with phenol in the presence of a base. Similarly, the pyrimidine ring can be functionalized with an octyloxy group using a similar approach.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octyloxy or pentyloxy groups can be replaced by other nucleophiles such as halides, thiols, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl, KBr), thiols (e.g., RSH), amines (e.g., NH₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, thiolated derivatives, aminated derivatives
Wissenschaftliche Forschungsanwendungen
5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological processes, such as enzyme-substrate interactions and receptor-ligand binding.
Medicine: The compound may have potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It can be used in the development of advanced materials, such as liquid crystals, polymers, and nanomaterials.
Wirkmechanismus
The mechanism of action of 5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Octyloxy)phenyl 4-(pentyloxy)benzoate: Similar in structure but with a benzoate instead of a pyrimidine ring.
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: A bicyclic pyrimidine derivative with different substituents.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A pyrazolo-pyrimidine derivative with nitro and amino groups.
Uniqueness
5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine is unique due to its specific combination of octyloxy and pentyloxy substituents, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
121554-34-5 |
|---|---|
Molekularformel |
C23H34N2O2 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
5-octoxy-2-(4-pentoxyphenyl)pyrimidine |
InChI |
InChI=1S/C23H34N2O2/c1-3-5-7-8-9-11-17-27-22-18-24-23(25-19-22)20-12-14-21(15-13-20)26-16-10-6-4-2/h12-15,18-19H,3-11,16-17H2,1-2H3 |
InChI-Schlüssel |
XOILUCSJTXOMTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B14288432.png)

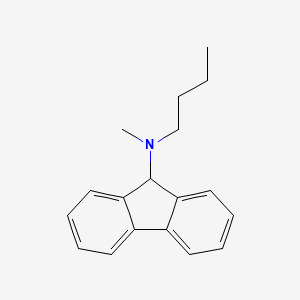
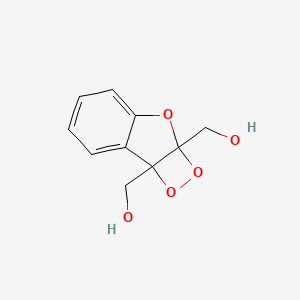

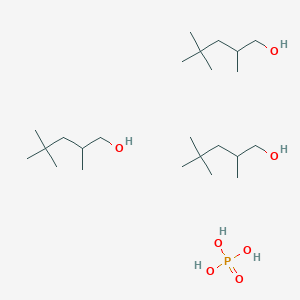
![2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol](/img/structure/B14288473.png)
![8-[(Hydroxymethyl)sulfanyl]octanoic acid](/img/structure/B14288474.png)
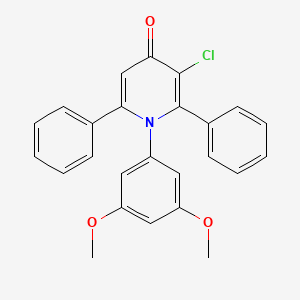

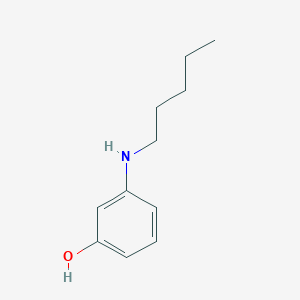
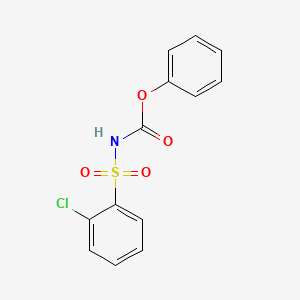
![1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole](/img/structure/B14288507.png)

